molecular formula C15H18O B14225697 [(1R)-1-(Ethenyloxy)hept-2-yn-1-yl]benzene CAS No. 825628-09-9

[(1R)-1-(Ethenyloxy)hept-2-yn-1-yl]benzene

Katalognummer: B14225697
CAS-Nummer: 825628-09-9
Molekulargewicht: 214.30 g/mol
InChI-Schlüssel: XHQJWZUPGQIQFF-HNNXBMFYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(1R)-1-(Ethenyloxy)hept-2-yn-1-yl]benzene is a chemical compound known for its unique structure and properties It is characterized by the presence of an ethenyloxy group attached to a hept-2-yn-1-yl chain, which is further connected to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(1R)-1-(Ethenyloxy)hept-2-yn-1-yl]benzene typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of hept-2-yn-1-ol with ethenyloxybenzene in the presence of a suitable catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

[(1R)-1-(Ethenyloxy)hept-2-yn-1-yl]benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzene ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include factors like temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzene ring.

Wissenschaftliche Forschungsanwendungen

[(1R)-1-(Ethenyloxy)hept-2-yn-1-yl]benzene has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of [(1R)-1-(Ethenyloxy)hept-2-yn-1-yl]benzene involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    [1-(Vinyloxy)-2-heptyn-1-yl]benzene: Shares a similar structure but with variations in the functional groups.

    Hept-2-yn-1-ol: A related compound with a simpler structure lacking the benzene ring.

Uniqueness

[(1R)-1-(Ethenyloxy)hept-2-yn-1-yl]benzene is unique due to its specific combination of functional groups and the presence of both an ethenyloxy group and a benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

825628-09-9

Molekularformel

C15H18O

Molekulargewicht

214.30 g/mol

IUPAC-Name

[(1R)-1-ethenoxyhept-2-ynyl]benzene

InChI

InChI=1S/C15H18O/c1-3-5-6-10-13-15(16-4-2)14-11-8-7-9-12-14/h4,7-9,11-12,15H,2-3,5-6H2,1H3/t15-/m0/s1

InChI-Schlüssel

XHQJWZUPGQIQFF-HNNXBMFYSA-N

Isomerische SMILES

CCCCC#C[C@@H](C1=CC=CC=C1)OC=C

Kanonische SMILES

CCCCC#CC(C1=CC=CC=C1)OC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.